"3-(Diisopropylamino)-1,2-propanediol" properties and structure
"3-(Diisopropylamino)-1,2-propanediol" properties and structure
An In-Depth Technical Guide to the Properties, Structure, and Application of 3-(Isopropylamino)-1,2-propanediol
Abstract
This technical guide provides a comprehensive examination of 3-(Isopropylamino)-1,2-propanediol, a secondary amino alcohol of significant interest to the pharmaceutical industry. The compound, identified by CAS Number 6452-57-9 for its racemic form, is a critical building block in the synthesis of numerous β-adrenergic antagonists and serves as an indispensable reference standard for impurity profiling in drug manufacturing. This document synthesizes technical data with practical insights, covering the molecule's physicochemical properties, stereoisomerism, validated synthesis and purification protocols, and modern analytical characterization techniques. Furthermore, it elucidates the compound's primary applications in drug development, particularly its role as a precursor to Metoprolol and its designation as "Metoprolol EP Impurity N". This guide is intended for researchers, chemists, and quality control professionals engaged in pharmaceutical synthesis and analysis.
Introduction & Molecular Identity
Overview and Significance
3-(Isopropylamino)-1,2-propanediol is a bifunctional organic molecule featuring both a secondary amine and a diol moiety. This unique structure imparts a degree of amphiphilicity, with the hydroxyl groups contributing to its hydrophilicity and the isopropyl group providing lipophilic character.[1][2] Its principal significance lies in its role as a key intermediate in the production of a class of pharmaceuticals known as beta-blockers, which are essential for managing cardiovascular conditions like hypertension and arrhythmias.[3]
Beyond its function as a synthetic precursor, the compound is of critical importance in analytical and quality control settings. The European Pharmacopoeia designates it as "Metoprolol EP Impurity N," a specified degradation product of the widely used drug, metoprolol.[3][4] Consequently, high-purity 3-(isopropylamino)-1,2-propanediol is required as a reference standard to validate analytical methods and ensure that metoprolol drug products meet stringent safety and quality requirements.[3][5]
Chemical Structure and Stereoisomerism
The molecular structure consists of a three-carbon propane backbone. A secondary amine functional group, substituted with an isopropyl group, is attached at the C3 position, while hydroxyl groups are located at the C1 and C2 positions.
The presence of a chiral center at the C2 carbon means that 3-(isopropylamino)-1,2-propanediol can exist as two distinct enantiomers, (R) and (S), or as a racemic mixture of both. This stereochemistry is crucial in pharmaceutical synthesis, as the biological activity of many drugs is dependent on a specific enantiomeric form.[6]
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Racemic Mixture: (±)-3-(Isopropylamino)-1,2-propanediol, CAS: 6452-57-9 [7]
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(R)-Enantiomer: (R)-3-(Isopropylamino)-1,2-propanediol, CAS: 97988-45-9 [6][8]
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(S)-Enantiomer: (S)-3-(Isopropylamino)-1,2-propanediol, CAS: 70299-47-5
The (R)-enantiomer is particularly valuable as a chiral auxiliary in asymmetric synthesis, enabling the creation of compounds with precise stereochemistry.[6]
Physicochemical Properties
The physical and chemical properties of 3-(isopropylamino)-1,2-propanediol are dictated by its functional groups. The hydroxyl and amino groups allow for hydrogen bonding, contributing to its water solubility and its utility in various reaction conditions.[2]
| Property | Value | Source(s) |
| IUPAC Name | 3-(propan-2-ylamino)propane-1,2-diol | [1][7] |
| Synonyms | Metoprolol EP Impurity N, 1,2-Dihydroxy-3-isopropylaminopropane | [2][3][7] |
| CAS Number | 6452-57-9 (Racemate) | [7][9] |
| 97988-45-9 ((R)-enantiomer) | [6][8][10] | |
| Molecular Formula | C₆H₁₅NO₂ | [2][6][7] |
| Molecular Weight | 133.19 g/mol | [6][7][9] |
| Appearance | White solid or colorless to pale yellow liquid | [2][6] |
| Melting Point | 64-68 °C ((R)-enantiomer) | [6] |
| Boiling Point | 80 °C @ 0.1 mmHg | [11] |
| Solubility | Soluble in water | [2] |
| XLogP3-AA | -0.7 | [7] |
Synthesis and Purification
Common Synthetic Pathway: Ring-Opening of Glycidol
A prevalent and efficient method for synthesizing 3-(isopropylamino)-1,2-propanediol is through the nucleophilic ring-opening of an epoxide precursor, glycidol, with isopropylamine.[11]
Causality: This reaction leverages the high reactivity of the strained three-membered epoxide ring. The nitrogen atom of isopropylamine acts as a nucleophile, attacking one of the epoxide carbons (preferentially the less sterically hindered terminal carbon), leading to the opening of the ring and the formation of the desired amino diol. The use of a slight excess of the amine can also serve to catalyze the reaction and drive it to completion.
Experimental Protocol
The following protocol is adapted from established literature procedures.[11]
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Reaction Setup: To a reaction vessel equipped with a magnetic stirrer, add 37 g (0.5 mole) of glycidol.
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Amine Addition: Slowly add 35.4 g (0.6 mole) of isopropylamine to the vessel. The reaction is typically stirred at room temperature (25 °C).
-
Reaction Monitoring: Allow the mixture to stir overnight to ensure the reaction proceeds to completion. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete, remove the excess, unreacted isopropylamine under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by vacuum distillation (e.g., at 80 °C / 0.1 mm Hg) to yield the final, high-purity product.
Self-Validation: The purity and identity of the final product must be confirmed using the analytical techniques described in Section 4.0. The NMR and IR spectra should be consistent with the assigned structure, and elemental analysis should align with the empirical formula C₆H₁₅NO₂.[11]
Analytical Characterization
A multi-faceted analytical approach is required to unambiguously confirm the structure and purity of synthesized 3-(isopropylamino)-1,2-propanediol.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for structural confirmation.[1]
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¹H NMR: The spectrum is expected to show characteristic signals: a doublet for the two methyl groups of the isopropyl moiety, a septet for the isopropyl methine (CH) proton, complex multiplets for the protons on the propane backbone, and exchangeable peaks for the -OH and -NH protons.
-
¹³C NMR: The spectrum will show distinct signals for each of the six unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight and can provide structural clues through fragmentation analysis.[1]
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Expected Observation: A GC-MS analysis should display a molecular ion peak [M]⁺ at an m/z of 133, corresponding to the compound's molecular weight.[12] Common fragmentation patterns for amino alcohols include the loss of a water molecule (m/z 115) and cleavage alpha to the nitrogen or oxygen atoms.[1]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of key functional groups. The spectrum will exhibit characteristic broad absorption bands for the O-H and N-H stretches (typically in the 3200-3600 cm⁻¹ region), as well as C-H, C-O, and C-N stretching and bending vibrations.
Chromatographic Methods for Purity and Quantification
Rationale: Due to its high polarity and lack of a significant UV chromophore, traditional reversed-phase HPLC with UV detection is not suitable for analyzing 3-(isopropylamino)-1,2-propanediol.
-
Hydrophilic Interaction Chromatography with Charged Aerosol Detection (HILIC-CAD): This is the preferred method for the quantification of this compound, especially in complex matrices like pharmaceutical dosage forms.[4]
-
Principle: HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, allowing for the retention of polar analytes. CAD is a universal detector that is not dependent on the optical properties of the analyte, making it ideal for non-chromophoric compounds.
-
Protocol Outline:
-
System: HILIC column (e.g., Halo Penta HILIC) coupled to a CAD detector.[4]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
-
Sample Preparation: Dissolve the sample in a suitable diluent, often a mixture similar to the initial mobile phase.
-
Analysis: Inject the sample and compare the peak area to a calibration curve generated from a certified reference standard to determine concentration. This method has been validated according to USP guidelines for specificity, linearity, accuracy, and precision.[4][5]
-
-
Applications in Pharmaceutical Development
Core Building Block for β-Adrenergic Antagonists
The primary application of 3-(isopropylamino)-1,2-propanediol is as a versatile precursor in the synthesis of aryloxypropanolamine beta-blockers.[3][6] In these syntheses, the amino diol structure provides the core backbone onto which an aromatic ether moiety is attached, leading to the final active pharmaceutical ingredient (API).
A notable example is the synthesis of Metoprolol, where this intermediate is reacted with p-(2-methoxyethyl)phenol.[13] The chirality of the starting amino diol is critical, as it directly determines the stereochemistry of the final drug product.
Critical Reference Standard
In the context of pharmaceutical manufacturing, controlling impurities is as vital as synthesizing the API itself.[3] Molecules with an aryloxypropanolamine structure, like metoprolol, can degrade via cleavage of the ether bond to form 3-(isopropylamino)-1,2-propanediol.[4]
As "Metoprolol EP Impurity N," this compound is used by quality control departments as an indispensable tool:[3]
-
Method Validation: To confirm that analytical methods (like HILIC-CAD) can accurately detect and quantify this specific impurity.
-
Quality Control: To test batches of the final drug product and ensure that the level of this impurity is below the stringent limits set by regulatory bodies.
-
Stability Studies: To assess the degradation pathways of the drug under various stress conditions (e.g., heat, light, oxidation).
Safety and Handling
Based on GHS classifications, 3-(isopropylamino)-1,2-propanediol is considered a hazardous substance.[7]
-
Hazard Statements:
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
-
First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth and do not induce vomiting; seek immediate medical attention.
Conclusion
3-(Isopropylamino)-1,2-propanediol is a molecule of substantial utility and importance in modern pharmaceutical science. Its value is twofold: first, as a fundamental chiral building block that forms the backbone of a major class of cardiovascular drugs, and second, as a critical analytical standard essential for guaranteeing the purity and safety of these life-saving medications. A thorough understanding of its properties, synthesis, and analytical behavior, as detailed in this guide, is paramount for professionals in drug discovery, process development, and quality assurance.
References
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